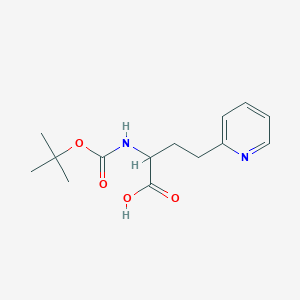

2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

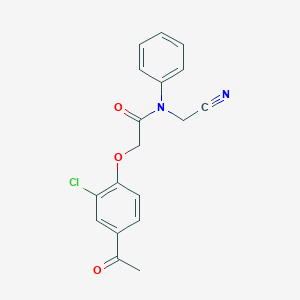

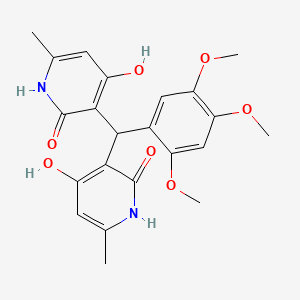

The compound “2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid” is a complex organic molecule. It contains a pyridin-2-yl group, a butanoic acid group, and a tert-butoxycarbonyl group attached to an amino group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of a derivative of β-(1,2,4-triazol-l-yl)-alanine by a Michael addition of 1H-1,2,4-triazole to N,N-bis(tert-butyloxycarbonyl)dehydroalanine methyl ester has been reported .Molecular Structure Analysis

The molecular structure of this compound involves several functional groups. The tert-butoxycarbonyl group is a protecting group used in organic synthesis, particularly for amines . The pyridin-2-yl group is a heterocyclic aromatic ring, and the butanoic acid group is a carboxylic acid .Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis

The molecular weight of the compound is 252.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Analysis

Collagen Cross-Links Synthesis : This compound serves as a key intermediate in the synthesis of collagen cross-links, such as pyridinoline and deoxypyridinoline, which are vital for understanding the biochemical properties of collagen in research contexts (Adamczyk, Johnson, & Reddy, 1999).

Heterogeneous Catalysis : It is used in N-tert-butoxycarbonylation of amines using heteropoly acids as efficient, environmentally friendly catalysts. This process is notable for its applicability to primary and secondary amines, showcasing its versatility in amine protection strategies (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Antimicrobial Activity : Derivatives synthesized from this compound have been evaluated for antimicrobial activities, indicating its potential as a precursor for bioactive materials (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).

Peptide Synthesis Applications : Its derivatives are applied in peptide synthesis, especially in the preparation of orthogonally protected amino acids, highlighting its importance in the synthesis of complex biological molecules (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005).

Spectroscopy and Structural Analysis : The infrared spectra of N-tert-butoxycarbonyl-amino acids, including derivatives of 2-((tert-Butoxycarbonyl)amino)-4-(pyridin-2-yl)butanoic acid, have been analyzed at different temperatures to study the hydrogen bonding characteristics, providing insights into the structural behavior of these compounds under varying conditions (Bruyneel & Zeegers-Huyskens, 2000).

Mécanisme D'action

Target of Action

The tert-butyl group is known to elicit a unique reactivity pattern due to its crowded nature .

Mode of Action

The tert-butyl group is known to be involved in various chemical transformations .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Pharmacokinetics

Pinacol boronic esters, which are components of this compound, are usually bench stable, easy to purify, and often commercially available .

Action Environment

Pinacol boronic esters, which are components of this compound, are known to be stable and resistant to air and moisture .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-7-10-6-4-5-9-15-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLYFDWMMRAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2598405.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)

![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)

![1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2598412.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)

![Ethyl 2-[[5-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2598421.png)